D-Alanyl-O-(4-nitrobenzoyl)-L-serine
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Overview
Description
D-Alanyl-O-(4-nitrobenzoyl)-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a 4-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with D-alanine and L-serine.
Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.
Coupling Reaction: The protected D-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group is introduced through an esterification reaction using 4-nitrobenzoyl chloride.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: D-Alanyl-O-(4-aminobenzoyl)-L-serine.
Hydrolysis: D-Alanine, L-serine, and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies of enzyme-substrate interactions.
Medicine:
- Explored for its potential as a drug candidate.
- Studied for its effects on biological pathways and cellular processes.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in biological systems.
- The nitro group can undergo reduction, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
D-Alanyl-L-serine: Lacks the 4-nitrobenzoyl group, making it less reactive in certain chemical reactions.
L-Alanyl-O-(4-nitrobenzoyl)-L-serine: Similar structure but with L-alanine instead of D-alanine, which can affect its biological activity.
Uniqueness:
- The presence of both D-alanine and L-serine provides unique stereochemical properties.
- The 4-nitrobenzoyl group adds reactivity and potential for further functionalization.
Properties
CAS No. |
921933-83-7 |
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Molecular Formula |
C13H15N3O7 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-nitrobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C13H15N3O7/c1-7(14)11(17)15-10(12(18)19)6-23-13(20)8-2-4-9(5-3-8)16(21)22/h2-5,7,10H,6,14H2,1H3,(H,15,17)(H,18,19)/t7-,10+/m1/s1 |
InChI Key |
KAJGRIHIBWYJNM-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Origin of Product |
United States |
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